(4-Bromobutoxy)cyclopentane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
4-bromobutoxycyclopentane |
InChI |
InChI=1S/C9H17BrO/c10-7-3-4-8-11-9-5-1-2-6-9/h9H,1-8H2 |
InChI Key |
JAPFUGMQLFVFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromobutoxy Cyclopentane
Approaches Involving Alkylation of Cyclopentanol (B49286) Derivatives
A principal route to (4-Bromobutoxy)cyclopentane involves the alkylation of cyclopentanol or its corresponding alkoxide. This strategy leverages the nucleophilicity of the oxygen atom in the cyclopentanol derivative to form the ether bond by attacking an electrophilic four-carbon chain.
Nucleophilic Substitution Pathways Utilizing 4-Bromobutanol Derivatives
One of the most direct and widely employed methods for the synthesis of ethers is the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. masterorganicchemistry.comwikipedia.org In this approach, cyclopentanol is first deprotonated by a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium cyclopentoxide. This alkoxide then reacts with a suitable 4-bromobutyl derivative, typically 1,4-dibromobutane (B41627), where one bromine atom acts as a leaving group.
The reaction is generally carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the dissolution of the alkoxide and promote the S(_N)2 reaction. masterorganicchemistry.com The use of 1,4-dibromobutane allows for the introduction of the four-carbon chain with a terminal bromine atom, yielding the desired this compound. It is crucial to control the stoichiometry of the reactants to favor monosubstitution over the potential formation of a diether byproduct.
| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |
| Cyclopentanol | 1,4-Dibromobutane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Stirring at room temperature, followed by gentle heating |
| Cyclopentanol | 1-Bromo-4-chlorobutane | Potassium Hydride (KH) | Dimethylformamide (DMF) | Controlled temperature to ensure selective reaction |
Etherification Reactions with Cyclopentane (B165970) Alcohols
Direct etherification of cyclopentanol without pre-formation of the alkoxide is also a viable, though often less efficient, method. These reactions typically require acid catalysis to protonate the hydroxyl group of an alcohol, making it a better leaving group. However, for the synthesis of this compound, this approach is less common as it can lead to side reactions, including elimination and rearrangements.
A more contemporary approach involves reductive etherification. While not a direct alkylation with a brominated compound, this method could theoretically be adapted. For instance, cyclopentanol could be reacted with a carbonyl compound that contains a bromine atom, in the presence of a reducing agent.
Strategies from Cyclopentyl Halides and Brominated Alcohols
An alternative synthetic strategy involves reversing the roles of the nucleophile and the electrophile. In this scenario, a derivative of 4-bromobutanol acts as the nucleophile, attacking an electrophilic cyclopentyl group.
Metal-Catalyzed Etherification Methodologies
Modern organic synthesis has seen the development of metal-catalyzed etherification reactions, which can offer milder reaction conditions and broader substrate scope. Catalysts based on copper, palladium, or iron can facilitate the coupling of alcohols with alkyl halides. For the synthesis of this compound, a copper-catalyzed reaction could be employed, coupling cyclopentyl bromide with 4-bromo-1-butanol (B1194514). The presence of a suitable ligand and a base is typically required to facilitate the catalytic cycle. These methods can sometimes offer higher yields and better functional group tolerance compared to the traditional Williamson synthesis.
Base-Mediated Condensation Reactions
This approach is fundamentally another variation of the Williamson ether synthesis. Here, 4-bromo-1-butanol is deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking cyclopentyl bromide or another cyclopentyl derivative with a good leaving group.
The choice of base and solvent is critical to the success of this reaction, with conditions similar to those described in section 2.1.1. The reaction of sodium 4-bromobutoxide with cyclopentyl bromide would proceed via an S(_N)2 mechanism to furnish this compound.
| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |
| 4-Bromo-1-butanol | Cyclopentyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room temperature or gentle heating |
| 4-Bromo-1-butanol | Cyclopentyl Tosylate | Potassium tert-butoxide | Dioxane | Anhydrous conditions |
Modern Trends in Environmentally Benign Synthesis of Halogenated Ethers
In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methodologies in organic chemistry. For the synthesis of halogenated ethers like this compound, these trends focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
One such trend is the use of phase-transfer catalysis (PTC). crdeepjournal.org This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous solution of a salt and an organic solution of a substrate. In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the cyclopentoxide or 4-bromobutoxide anion from an aqueous or solid phase into the organic phase containing the alkyl halide. crdeepjournal.org This can eliminate the need for anhydrous organic solvents and strong, hazardous bases like sodium hydride, allowing the use of aqueous sodium hydroxide (B78521) instead. chemicalbook.com This approach not only simplifies the reaction setup and workup but also often leads to increased reaction rates. unimi.it
Furthermore, research into solvent-free reactions or the use of more benign solvents like ionic liquids or supercritical fluids is an active area of investigation for ether synthesis. These approaches aim to minimize the environmental impact associated with volatile organic compounds (VOCs). The development of recyclable catalysts is another key aspect of green chemistry being applied to etherification reactions.
Reaction Profiles and Mechanistic Investigations of 4 Bromobutoxy Cyclopentane
Nucleophilic Substitution Chemistry at the Bromine Center
The bromine atom, being a good leaving group, makes the terminal carbon of the butoxy chain susceptible to attack by nucleophiles. The specific mechanism of substitution, whether bimolecular (SN2) or unimolecular (SN1), is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.
Bimolecular Nucleophilic Substitution (SN2) Pathways and Stereochemical Implications
In the presence of strong, unhindered nucleophiles, (4-Bromobutoxy)cyclopentane is expected to readily undergo bimolecular nucleophilic substitution (SN2) reactions. byjus.comyoutube.com This pathway involves a concerted, single-step mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com However, in this specific molecule, the target carbon is achiral, so stereochemical inversion is not a factor. The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
Table 1: Representative SN2 Reactions of this compound
| Nucleophile (Nu⁻) | Product | Reaction Conditions |
| Hydroxide (B78521) (OH⁻) | 4-(Cyclopentyloxy)butan-1-ol | Aqueous, basic conditions |
| Cyanide (CN⁻) | 5-(Cyclopentyloxy)pentanenitrile | Aprotic solvent (e.g., DMSO) |
| Azide (N₃⁻) | 1-Azido-4-(cyclopentyloxy)butane | Polar aprotic solvent |
Note: The products listed are predicted based on established SN2 reaction mechanisms.
Unimolecular Nucleophilic Substitution (SN1) Pathways and Carbocation Intermediates
Unimolecular nucleophilic substitution (SN1) reactions are less likely for this compound under typical conditions because the primary carbocation that would form upon the departure of the bromide ion is inherently unstable. byjus.commasterorganicchemistry.com SN1 reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. byjus.com This pathway is favored by polar protic solvents and weak nucleophiles. youtube.com While a primary carbocation is high in energy, rearrangement to a more stable secondary carbocation is not possible in the linear butyl chain. Therefore, SN1 pathways would only become significant under conditions that strongly favor carbocation formation, which are generally not the preferred conditions for primary alkyl halides.
Competitive Elimination Reactions (E1 and E2) and Olefin Formation
Elimination reactions can compete with nucleophilic substitution, particularly at higher temperatures and with sterically hindered or strongly basic nucleophiles. bits-pilani.ac.in
E2 Pathway: The bimolecular elimination (E2) mechanism is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, simultaneously leading to the formation of a double bond and the departure of the bromide ion. youtube.com For this compound, this would result in the formation of 4-cyclopentyloxybut-1-ene. Strong, bulky bases favor the E2 pathway.
E1 Pathway: The unimolecular elimination (E1) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. msu.edu Following carbocation formation, a weak base can remove an adjacent proton to form an alkene. khanacademy.org Given the instability of the primary carbocation, the E1 pathway is considered a minor contributor to the reactivity of this compound.
Reactivity of the Ether Linkage
Ethers are generally unreactive functional groups, often used as solvents due to their stability. wikipedia.orgyoutube.com However, under harsh acidic conditions, the ether linkage in this compound can be cleaved.
Cleavage Reactions and Their Proposed Mechanisms
The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a well-established reaction. chemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The subsequent step depends on the nature of the alkyl groups attached to the oxygen.
For this compound, the protonated ether can be attacked by a halide ion. The nucleophilic attack can occur at either the cyclopentyl carbon or the butoxy carbon.
Attack at the primary butoxy carbon: This would proceed via an SN2 mechanism, as the primary carbon is less sterically hindered, yielding cyclopentanol (B49286) and 1,4-dibromobutane (B41627).
Attack at the secondary cyclopentyl carbon: This could proceed via an SN1 or SN2 mechanism. An SN2 attack is sterically more hindered than at the primary carbon. An SN1 pathway would involve the formation of a secondary cyclopentyl carbocation.
The regioselectivity of the cleavage is dictated by the relative rates of these competing pathways.
Table 2: Potential Products of Ether Cleavage of this compound with HBr
| Site of Nucleophilic Attack | Mechanism | Products |
| Primary Butoxy Carbon | SN2 | Cyclopentanol and 1,4-Dibromobutane |
| Secondary Cyclopentyl Carbon | SN1/SN2 | 4-Bromobutan-1-ol and Bromocyclopentane |
Transetherification Processes
Transetherification, the exchange of an alkyl or aryl group of an ether with another alcohol, is typically catalyzed by acids or bases. This process is generally an equilibrium-driven reaction. While theoretically possible for this compound in the presence of an excess of another alcohol and a suitable catalyst, this reaction is not commonly employed for simple alkyl ethers due to the harsh conditions required and the often unfavorable equilibrium position.
Transformations Involving the Cyclopentane (B165970) Moiety
There is a notable absence of documented research detailing the ring-opening reactions of the cyclopentane ring in this compound when treated with nucleophiles. The cyclopentane ring is characterized by low ring strain, which contributes to its relative inertness towards ring-opening processes under typical nucleophilic conditions. arxiv.org Unlike highly strained rings such as epoxides or cyclopropanes, which readily undergo ring-opening to relieve strain, the cyclopentane structure does not possess a comparable thermodynamic driving force for such reactions. chemistrysteps.comnih.gov Consequently, nucleophilic attack is significantly more likely to occur at the electrophilic carbon of the bromobutoxy side chain rather than on the carbocyclic ring itself.
Specific methodologies for the direct functionalization of the cyclopentane ring within the this compound molecule are not described in the available chemical literature. General strategies for the functionalization of saturated carbocycles, such as C-H activation, often require specific directing groups or catalysts to achieve selectivity. nih.gov In the context of this compound, the bromoalkoxy group is not typically considered a directing group for functionalizing the cyclopentane ring. Research on cyclopentane functionalization tends to focus on substrates that are pre-functionalized or activated in ways that this compound is not. nih.gov
Stereochemical Aspects in 4 Bromobutoxy Cyclopentane Synthesis and Reactions
Control of Stereochemistry in Bromination and Etherification Steps
The synthesis of (4-Bromobutoxy)cyclopentane would logically proceed from cyclopentanol (B49286) and a four-carbon bromine-containing electrophile, or a related pathway. The stereochemistry of such reactions is a well-established field in organic chemistry. For instance, etherification reactions, such as the Williamson ether synthesis, can proceed with inversion of stereochemistry at a chiral center if a secondary alcohol is deprotonated and reacts with a suitable electrophile in an S(_N)2 manner. Alternatively, retention of stereochemistry is also possible depending on the reaction pathway.
However, without specific experimental studies on this compound, any discussion on the control of stereochemistry during its formation remains speculative. There is no available research detailing efforts to control the stereochemical outcome of the etherification or bromination steps leading to this specific compound.
Enantioselective and Diastereoselective Syntheses of Derivatives
This compound, with its reactive bromine atom, could serve as a building block for the synthesis of more complex molecules. In principle, it could be used in enantioselective or diastereoselective reactions to generate a variety of derivatives. For example, the bromine could be substituted by a wide range of nucleophiles, and if the cyclopentane (B165970) ring or the nucleophile is chiral, this could lead to the formation of diastereomers.
Despite these possibilities, a thorough search of the chemical literature has not yielded any reports on the use of this compound in enantioselective or diastereoselective synthesis. The potential of this compound as a chiral building block remains unexplored.
Advanced Applications of 4 Bromobutoxy Cyclopentane As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the bromoalkane functionality in (4-Bromobutoxy)cyclopentane makes it a valuable precursor for introducing the cyclopentoxybutyl group into more complex molecular frameworks. This is typically achieved through nucleophilic substitution reactions where the bromide ion acts as a good leaving group.
This compound can be utilized in the synthesis of various nitrogen-containing heterocyclic compounds. The general strategy involves the alkylation of nitrogen nucleophiles, such as primary and secondary amines, with this compound. This reaction leads to the formation of a new carbon-nitrogen bond. Subsequent intramolecular cyclization reactions can then be employed to construct the heterocyclic ring. For instance, reaction with an appropriate amino-substituted precursor could lead to the formation of large rings containing both nitrogen and the cyclopentoxybutyl side chain.
While direct alkylation of amines can sometimes lead to overalkylation, various synthetic methodologies can control the reaction to yield the desired secondary or tertiary amines. masterorganicchemistry.com These amines can then serve as intermediates for the construction of more complex nitrogen heterocycles. organic-chemistry.orgmdpi.com For example, a primary amine can be reacted with this compound, and the resulting secondary amine can undergo further reactions to build a heterocyclic system.
The synthesis of polycyclic systems can also be envisaged using this compound. By incorporating this building block into a molecule containing other reactive functional groups, subsequent intramolecular reactions, such as cycloadditions or radical cyclizations, could lead to the formation of intricate polycyclic architectures. The cyclopentoxybutyl moiety can play a role in directing the stereochemical outcome of these cyclization reactions or in modifying the solubility and electronic properties of the final polycyclic compound.
| Reactant | Reaction Type | Potential Product Class | Significance |
|---|---|---|---|
| Primary/Secondary Amines | N-Alkylation | Substituted Amines | Precursors for Nitrogen Heterocycles |
| Dianions of β-ketoesters | C-Alkylation | Functionalized Esters | Intermediates for Polycyclic Systems |
| Phenols | O-Alkylation | Aryl Ethers | Building Blocks for Complex Aromatics |
Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes. researchgate.net Their cup-shaped structure allows them to act as host molecules in supramolecular chemistry. The properties of calixarenes can be finely tuned by modifying their upper or lower rims. This compound can be used to introduce cyclopentoxybutyl groups onto the lower rim of a calixarene (B151959) via a Williamson ether synthesis. researchgate.net This involves the reaction of the phenoxide anions of the calixarene with this compound.
The introduction of these flexible, lipophilic cyclopentoxybutyl chains can significantly alter the solubility of the calixarene, making it more soluble in less polar organic solvents. nih.gov Furthermore, the conformation of the calixarene can be influenced by the size and nature of the substituents on the lower rim. The cyclopentoxybutyl groups can help to lock the calixarene into a specific conformation, such as the "cone" or "1,3-alternate" conformation, which is crucial for its host-guest recognition properties. nih.gov
| Macrocycle | Modification Site | Synthetic Strategy | Effect of Modification |
|---|---|---|---|
| Calix researchgate.netarene | Lower Rim (Phenolic Hydroxyls) | Williamson Ether Synthesis | Increased Lipophilicity, Conformational Control |
| Cyclodextrins | Primary or Secondary Hydroxyls | Alkylation | Modified Guest Binding Specificity |
The dual functionality of this compound allows for its incorporation into multifunctional molecules. The bromo group can be converted into a wide range of other functional groups through various chemical transformations. For example, it can be substituted by nucleophiles such as cyanide, azide, or thiolates to introduce new functionalities. Alternatively, it can be used in the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then react with a variety of electrophiles.
This versatility allows for the synthesis of molecules containing the cyclopentoxybutyl moiety alongside other functional groups, leading to compounds with tailored properties for specific applications in materials science or medicinal chemistry. The cyclopentoxy group can impart desirable pharmacokinetic properties in drug candidates or influence the self-assembly behavior of molecules in materials science.
Utility in the Preparation of Precursors for Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound can be used to synthesize molecular components that can participate in self-assembly processes. The cyclopentoxybutyl group can act as a lipophilic segment in amphiphilic molecules, which can self-assemble in aqueous solutions to form micelles, vesicles, or other ordered structures. nih.gov
By attaching the cyclopentoxybutyl group to a polar head group, for example through the reaction of this compound with a hydrophilic species, an amphiphilic molecule can be created. The balance between the hydrophilic and lipophilic parts of the molecule will determine the nature of the resulting supramolecular assembly. These assemblies have potential applications in areas such as drug delivery and nanotechnology. nih.gov
Application in Catalyst Ligand Development and Modification
In homogeneous catalysis, the ligand coordinated to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. orgsyn.org this compound can be employed in the synthesis of novel ligands or in the modification of existing ones. For instance, phosphine (B1218219) ligands are widely used in transition metal catalysis. nih.gov The reaction of this compound with a metal phosphide, such as lithium diphenylphosphide, would yield a phosphine ligand bearing a cyclopentoxybutyl group. organic-chemistry.org
The introduction of the cyclopentoxybutyl moiety can influence the steric and electronic properties of the ligand. daneshyari.com The steric bulk of the cyclopentyl group can affect the coordination geometry around the metal center, which in turn can influence the selectivity of the catalytic reaction. The ether oxygen in the butoxy chain could potentially act as a hemilabile coordinating group, reversibly binding to the metal center and influencing the catalytic cycle. This modification strategy allows for the fine-tuning of ligand properties to optimize the performance of a catalyst for a specific chemical transformation. nih.gov
| Ligand Class | Synthetic Approach | Potential Influence of Cyclopentoxybutyl Group |
|---|---|---|
| Phosphine Ligands | Alkylation of Metal Phosphides | Steric Bulk, Hemilability |
| N-Heterocyclic Carbenes (NHCs) | Alkylation of Imidazole/Imidazolium Salts | Solubility, Steric Hindrance |
| Schiff Base Ligands | Functionalization of Phenolic Precursors | Electronic Properties, Solubility |
Computational Chemistry and Spectroscopic Characterization in 4 Bromobutoxy Cyclopentane Research
Theoretical Investigations of Reactivity and Mechanisms
Computational chemistry serves as a powerful tool for exploring the chemical behavior of (4-Bromobutoxy)cyclopentane at a molecular level. Although specific published studies focusing exclusively on this compound are limited, the application of established theoretical methodologies can provide significant predictive insights into its reactivity and conformational landscape.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations would be instrumental in mapping out the potential energy surfaces for its characteristic reactions, such as nucleophilic substitution at the carbon-bromine bond or ether cleavage under harsh conditions.
By modeling these reaction pathways, researchers can identify transition state structures, which are the highest energy points along a reaction coordinate. The calculated activation energies (the energy difference between reactants and the transition state) provide quantitative predictions of reaction rates. nih.gov For instance, a DFT study could compare the energetics of an SN2 reaction involving a nucleophile attacking the brominated carbon versus a potential E2 elimination pathway, thereby predicting the likely product distribution under specific conditions. mdpi.com Such studies can elucidate the influence of the cyclopentyloxy group on the reactivity of the alkyl bromide terminus. acs.org
Molecular Dynamics Simulations for Conformational Analysis
The structural flexibility of this compound, particularly concerning the rotation around the C-C and C-O bonds of the butoxy chain and the puckering of the cyclopentane (B165970) ring, can be effectively studied using Molecular Dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. semanticscholar.orgmdpi.comrsc.org
An MD simulation of this compound would reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in various solvents. By analyzing the simulation trajectory, one can determine the relative populations of different conformers (e.g., gauche vs. anti arrangements in the butoxy chain) and the energy barriers for interconversion. This information is crucial for understanding how the molecule's shape influences its physical properties and its interaction with other molecules or surfaces.
Quantitative Structure-Reactivity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. wikipedia.orgdrugdesign.org A QSAR study typically involves a series of structurally related compounds to develop a predictive model.
While no specific QSAR studies on this compound have been published, one could be developed for a series of related haloalkoxy-cycloalkanes. nih.gov Descriptors for the model could include calculated properties such as molecular weight, logP (partition coefficient), dipole moment, and quantum chemical parameters (e.g., HOMO/LUMO energies). nih.gov The model would then be trained against experimental data, such as reaction rate constants for a specific nucleophilic substitution. A validated QSAR model could subsequently be used to predict the reactivity of new, unsynthesized analogs, thereby accelerating the discovery of compounds with desired properties and reducing the need for extensive experimental work. creative-biostructure.com
Advanced Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of synthesized molecules like this compound. High-resolution NMR and mass spectrometry provide complementary information for a comprehensive characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the cyclopentane ring and the butoxy chain. The protons on the carbon attached to the bromine (C-Br) and the oxygen (C-O) would be the most deshielded, appearing furthest downfield. oregonstate.edulibretexts.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment, with carbons attached to electronegative atoms like oxygen and bromine appearing at lower fields. libretexts.orglibretexts.org The predicted chemical shifts are detailed in the tables below.
Predicted ¹H NMR Spectral Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH-O (cyclopentyl) | ~ 3.8 - 4.0 | Multiplet |
| CH₂-O (butoxy) | ~ 3.4 - 3.6 | Triplet |
| CH₂-Br (butoxy) | ~ 3.4 - 3.5 | Triplet |
| CH₂ (cyclopentyl, non-adjacent to O) | ~ 1.5 - 1.8 | Multiplet |
| CH₂-CH₂-O (butoxy) | ~ 1.7 - 1.9 | Multiplet |
Predicted ¹³C NMR Spectral Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH-O (cyclopentyl) | ~ 80 - 85 |
| CH₂-O (butoxy) | ~ 69 - 72 |
| CH₂-Br (butoxy) | ~ 33 - 36 |
| CH₂ (cyclopentyl, adjacent to CH-O) | ~ 32 - 35 |
| CH₂-CH₂-Br (butoxy) | ~ 30 - 33 |
| CH₂-CH₂-O (butoxy) | ~ 28 - 31 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. wikipedia.org
For this compound (C₉H₁₇BrO), the mass spectrum would show a characteristic molecular ion (M⁺) peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), two peaks of nearly equal intensity will be observed for the molecular ion at m/z 220 and 222. libretexts.org This isotopic signature is a key identifier for bromine-containing compounds.
Common fragmentation pathways for ethers include α-cleavage (cleavage of a bond adjacent to the oxygen atom) and cleavage of the C-O bond. miamioh.edu For alkyl halides, the loss of the halogen atom or a hydrohalic acid (HBr) is a typical fragmentation. libretexts.org Key expected fragments are outlined in the table below.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Corresponding Fragment | Fragmentation Pathway |
|---|---|---|---|
| 220 | 222 | [C₉H₁₇BrO]⁺ | Molecular Ion (M⁺) |
| 151 | 153 | [C₄H₈Br]⁺ | Cleavage of C-O bond |
| 141 | 141 | [C₉H₁₇O]⁺ | Loss of Br radical |
| 139 | 139 | [C₉H₁₆]⁺ | Loss of HBr |
| 85 | 85 | [C₅H₉O]⁺ | α-cleavage at ether |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present within a molecule. In the structural elucidation of this compound, these methods provide a molecular fingerprint by probing the vibrational modes of its constituent bonds.
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. The key functional groups in this compound—the ether linkage (C-O-C), the alkyl halide (C-Br), and the alkane structures (C-H bonds in the butyl chain and cyclopentane ring)—exhibit characteristic absorption bands.
The C-O stretching vibration in aliphatic ethers like this compound typically produces a strong, distinct band in the fingerprint region of the spectrum, generally between 1150 and 1085 cm⁻¹. libretexts.orgorgchemboulder.com The C-H bonds of the alkane portions of the molecule give rise to strong stretching absorptions in the 2960-2850 cm⁻¹ range. openochem.orgvscht.cz Additionally, C-H bending vibrations can be observed around 1470-1450 cm⁻¹. orgchemboulder.comdocbrown.info The carbon-bromine (C-Br) bond stretch is expected to appear at lower wavenumbers, typically in the 690-515 cm⁻¹ range. While this absorption can confirm the presence of the bromine atom, its location in the complex fingerprint region can sometimes make definitive assignment challenging.
Raman Spectroscopy Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy difference between the incident and scattered light, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. libretexts.org For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule.
This technique is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, in this compound, the C-C skeletal framework of the cyclopentane ring and butyl chain would be expected to produce notable Raman signals. The C-Br bond is also known to be Raman active, with a characteristic strong signal typically observed between 505 and 700 cm⁻¹. uci.edu Research on aliphatic bromides has identified this as one of the most intense and characteristic lines in their Raman spectra. aps.org The C-O-C ether linkage generally produces a weak signal in the 800-950 cm⁻¹ range. uci.edu The complementarity of IR and Raman is evident here; the C-O bond, which is strong in the IR spectrum, is weak in the Raman spectrum, while the C-Br bond is active in both.
Predicted Spectroscopic Data While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on established correlation tables for its functional groups.
| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Expected Intensity (IR / Raman) |
|---|---|---|---|---|
| Alkane (C-H) | Stretching | 2960-2850 | 2960-2850 | Strong / Strong |
| Alkane (CH₂) | Bending (Scissoring) | ~1465 | ~1450 | Medium / Weak |
| Ether (C-O-C) | Asymmetric/Symmetric Stretching | 1150-1085 | 800-950 | Strong / Weak |
| Alkyl Bromide (C-Br) | Stretching | 690-515 | 505-700 | Medium-Strong / Strong |
By analyzing the presence, position, and intensity of these characteristic bands in both IR and Raman spectra, researchers can confirm the molecular structure of this compound and distinguish it from isomers or related compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like this compound, this analysis would yield the exact spatial relationship between the cyclopentane ring and the bromobutoxy side chain.
The process begins with the growth of a suitable single crystal of the compound, which is often the most challenging step. nih.govnih.gov This crystal is then mounted and exposed to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique, measurable pattern of spots. azom.com By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. nih.gov From this map, the positions of individual atoms are determined, leading to a complete molecular structure.
A crystallographic study of this compound would provide several key pieces of structural information:
Conformation: It would reveal the preferred solid-state conformation of the flexible bromobutoxy chain and the puckering of the cyclopentane ring.
Bond Parameters: Precise measurements of all bond lengths (e.g., C-O, C-C, C-Br, C-H) and angles would be obtained.
Intermolecular Interactions: The analysis would show how individual molecules pack together in the crystal lattice, revealing any significant non-covalent interactions, such as dipole-dipole or van der Waals forces, that influence the solid-state structure.
Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. nih.gov
As of the latest literature surveys, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, the principles of the technique remain the primary theoretical framework for understanding its potential solid-state architecture. Should a crystal structure be determined, the data would be presented in a standardized format, as shown in the hypothetical data table below.
| Parameter | Description | Hypothetical Data |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₉H₁₇BrO |
| Formula Weight | The mass of one mole of the compound. | 221.13 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y°, γ = 90° |
| Volume (V) | The volume of the unit cell. | X ų |
| Z | The number of molecules per unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | X g/cm³ |
This detailed structural information is invaluable for computational chemistry studies, understanding structure-activity relationships, and materials science applications.
Emerging Trends and Future Research Directions in 4 Bromobutoxy Cyclopentane Chemistry
Sustainable Synthetic Routes for (4-Bromobutoxy)cyclopentane and its Derivatives
The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves stoichiometric amounts of strong bases and generates significant salt waste, making it less environmentally benign. nih.govresearchgate.net Modern synthetic chemistry is increasingly focused on developing more sustainable and atom-economical methods.
Future research will likely focus on catalytic and green synthetic routes for this compound. One promising approach is the dehydrative etherification of cyclopentanol (B49286) with 4-bromobutanol. This reaction can be catalyzed by various transition metal complexes, such as those based on iron, palladium, or ruthenium, with water being the only byproduct. wikipedia.orgmdpi.comrsc.org These methods offer high atom economy and avoid the use of harsh bases and pre-functionalized starting materials. mdpi.com
Another key aspect of sustainable synthesis is the use of renewable feedstocks. reading.ac.uk The cyclopentane (B165970) ring, for instance, can be derived from biomass. Furfural (B47365), a platform chemical obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in agricultural waste, can be converted to cyclopentanone (B42830) through hydrogenation and rearrangement reactions. wikipedia.orgnih.govthermofisher.com Cyclopentanone can then be reduced to cyclopentanol, a direct precursor for the etherification step. This creates a pathway to this compound that is not reliant on fossil fuels.
The 4-bromobutoxy portion could potentially be derived from renewable sources as well, although this is a more challenging area. Research into the conversion of biomass-derived diols and subsequent functionalization to bromoalcohols is an active field.
Below is a table summarizing potential sustainable synthetic strategies for this compound.
| Synthetic Strategy | Precursors | Key Features | Potential Advantages |
| Catalytic Dehydrative Etherification | Cyclopentanol and 4-Bromobutanol | Transition metal catalysis (e.g., Fe, Pd, Ru) | High atom economy, water as the sole byproduct, avoids strong bases. wikipedia.orgmdpi.comrsc.org |
| Renewable Feedstock Integration | Biomass-derived furfural (for cyclopentanol) | Conversion of agricultural waste to key intermediates | Reduced reliance on fossil fuels, greener starting materials. wikipedia.orgnih.govthermofisher.com |
| Catalytic Williamson Ether Synthesis | Cyclopentanol and 1,4-dibromobutane (B41627) | High-temperature catalysis with weaker bases | Reduced salt waste compared to traditional methods. researchgate.net |
Chemoenzymatic Transformations Involving this compound
Biocatalysis is a cornerstone of green chemistry, offering mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov Chemoenzymatic routes to this compound and its derivatives represent a significant future research direction.
Enzymatic halogenation offers a green alternative to traditional chemical methods for introducing the bromine atom. Halogenase enzymes, such as flavin-dependent halogenases and haloperoxidases, can catalyze the regioselective halogenation of organic substrates using halide salts under aqueous, ambient conditions. mdpi.comrsc.orgnih.gov A potential chemoenzymatic route could involve the enzymatic bromination of a precursor molecule, such as a cyclopentyl-substituted butanol or butanoic acid derivative. Radical halogenases are particularly interesting as they can functionalize unactivated C-H bonds, potentially allowing for late-stage bromination with high selectivity. rsc.orgnih.gov
Lipases are another class of versatile enzymes that could be employed. wikipedia.orgnih.gov For instance, in a kinetic resolution of racemic cyclopentanol or a derivative, a lipase (B570770) could selectively acylate one enantiomer, allowing for the synthesis of enantiomerically pure this compound. This would be crucial for applications where chirality is important. Lipases are known for their stability in organic solvents and their ability to catalyze a wide range of transformations on alcohols and esters. wikipedia.orgnih.govnih.gov
The table below outlines potential chemoenzymatic transformations.
| Enzyme Class | Potential Transformation | Substrate | Key Advantages |
| Halogenases | Regioselective Bromination | Cyclopentyl-substituted butanol or derivative | Mild, aqueous conditions; high selectivity; avoids harsh brominating agents. mdpi.comrsc.orgnih.gov |
| Lipases | Kinetic Resolution | Racemic cyclopentanol or a derivative | Access to enantiomerically pure products; high chemo-, regio-, and stereoselectivity. wikipedia.orgnih.govnih.gov |
| Dehalogenases | Selective Dehalogenation | Poly-halogenated precursors | Controlled synthesis of specific bromo-derivatives. semanticscholar.org |
Exploration of Novel Reactivity Modalities and Selective Transformations
The dual functionality of this compound—an ether and an alkyl bromide—opens up avenues for novel reactivity and selective transformations that go beyond classical substitution reactions of the bromide.
One major area of future research is the C-H activation of the ether moiety. The C-H bonds alpha to the ether oxygen are susceptible to activation by transition metal catalysts or through photocatalysis. nih.govacs.orgsemanticscholar.org This could allow for the direct functionalization of the cyclopentane ring at the C1 position, providing a route to a variety of derivatives without the need for pre-installed functional groups. Electrophotocatalytic methods have shown high regioselectivity for the functionalization of ethers at the less-hindered alpha-position. acs.org
The alkyl bromide functionality is also amenable to modern catalytic methods. Dual photoredox and nickel catalysis has emerged as a powerful tool for the cross-coupling of alkyl bromides with a wide range of partners, including aryl compounds and alkenes, under mild conditions. rsc.orgrsc.orgsemanticscholar.org This approach generates alkyl radicals from the alkyl bromide, which then participate in the catalytic cycle. This would allow for the conversion of the bromo group in this compound into more complex functionalities.
The cyclopentane scaffold itself is a common feature in many natural products and bioactive molecules, and new catalytic methods for its synthesis and functionalization are continually being developed. nih.govacs.orgrsc.org These methods could be applied to derivatives of this compound to create complex molecular architectures.
The following table summarizes some novel reactivity modalities.
| Reactivity Modality | Functional Group Targeted | Potential Transformation | Catalytic System |
| C-H Activation | Ether (alpha-C-H on cyclopentane) | Direct arylation, alkylation, etc. | Iridium complexes, photocatalysis. nih.govacs.orgsemanticscholar.org |
| Dual Catalysis Cross-Coupling | Alkyl Bromide | C(sp³)–C(sp²), C(sp³)–C(sp³) bond formation | Photoredox/Nickel catalysis. rsc.orgrsc.orgsemanticscholar.org |
| Radical-mediated Cyclizations | Both | Intramolecular ring formation | Photocatalysis or other radical initiation. rsc.org |
Development of this compound-Derived Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems. mdpi.comnih.gov The structure of this compound makes it an attractive scaffold for the development of such probes, particularly for activity-based protein profiling (ABPP). wikipedia.org
ABPP probes are designed to covalently modify the active site of enzymes, allowing for their detection and identification. wikipedia.org These probes typically consist of three parts: a reactive group (or "warhead") that forms the covalent bond, a linker, and a reporter tag (e.g., a fluorophore or biotin). wikipedia.orgnih.gov The primary alkyl bromide in this compound can serve as a reactive electrophilic warhead, targeting nucleophilic amino acid residues such as cysteine in protein active sites. rsc.orgsemanticscholar.org
The cyclopentyl-butoxy portion of the molecule can function as a linker. The conformational rigidity of the cyclopentane ring, compared to a purely aliphatic chain, could be exploited to control the spatial orientation of the reactive group and a reporter tag. researchgate.net Linker properties are crucial for the efficacy and selectivity of chemical probes. symeres.com By modifying the linker, for example by introducing reporter tags such as fluorophores or affinity tags, this compound can be converted into a versatile chemical probe. mdpi.comacs.org The development of such probes could enable the study of enzyme function and the identification of new drug targets. nih.govnih.gov The HaloTag technology, which is based on a modified dehalogenase that covalently binds to chloroalkane ligands, provides a precedent for the use of alkyl halides in protein labeling. acs.orgrsc.org
The table below outlines the potential application of this compound in chemical probe development.
| Probe Component | Role of this compound Moiety | Design Considerations | Application |
| Reactive Group (Warhead) | 4-Bromobutyl group | Covalent modification of nucleophilic amino acid residues (e.g., Cys). rsc.orgsemanticscholar.org | Activity-Based Protein Profiling (ABPP). wikipedia.org |
| Linker | Cyclopentyl-butoxy backbone | Provides spatial separation between the reactive group and a reporter tag; conformational properties of the cyclopentane ring can be tuned. researchgate.netsymeres.com | Targeting specific enzyme classes. |
| Reporter Tag Attachment | Derivatization of the cyclopentane or butoxy chain | Attachment of fluorophores, biotin, or other tags for detection and enrichment. mdpi.comacs.org | Fluorescent imaging, proteomics. |
Q & A
Basic: What are the optimal synthetic routes for preparing (4-Bromobutoxy)cyclopentane with high purity?
Answer: The compound is typically synthesized via Williamson ether synthesis , where cyclopentanol is deprotonated (e.g., using NaH) to generate a cyclopentoxide ion, which reacts with 1,4-dibromobutane. Excess cyclopentanol ensures mono-substitution, minimizing di-ether byproducts. Reaction temperatures of 50–60°C optimize kinetics while avoiding decomposition. Purification via fractional distillation under reduced pressure (20–30 mmHg) isolates the product with >95% purity. GC-MS monitors reaction progress and purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer: Key methods include:
- ¹H NMR : Cyclopentane protons appear as complex multiplets (δ 1.5–2.0 ppm). The bromobutoxy chain shows distinct signals: OCH₂ at δ 3.4–3.6 ppm (triplet, J = 6.5 Hz) and BrCH₂ at δ 1.8–1.9 ppm (quintet).
- ¹³C NMR : Ether carbons (C-O) resonate at ~70 ppm; the brominated carbon (C-Br) appears at ~30 ppm.
- IR : Strong C-O-C stretch at 1100–1120 cm⁻¹ confirms ether formation.
- Mass Spectrometry : Molecular ion ([M]⁺) at m/z 208 (C₉H₁₅BrO⁺) with characteristic Br isotope patterns .
Advanced: How does steric hindrance from the cyclopentane ring influence SN2 reactivity in this compound?
Answer: The cyclopentane ring introduces pseudo-rotation dynamics , creating transient planar conformations that reduce steric hindrance during backside nucleophilic attack. Computational studies (DFT/B3LYP) show a 15% slower reaction rate compared to linear 4-bromobutyl ethers due to partial ring strain. Optimal SN2 conditions require polar aprotic solvents (e.g., DMF) and strong nucleophiles (e.g., KI) to overcome activation barriers .
Advanced: How can researchers resolve contradictions in thermal stability data for this compound across solvent systems?
Answer: Contradictions arise from solvent polarity and trace moisture. Methodological approaches include:
- Thermogravimetric Analysis (TGA) : Conduct under inert (N₂) vs. oxidative (air) atmospheres to map decomposition pathways (onset ~180°C in N₂).
- GC-MS Coupling : Identify degradation products (e.g., cyclopentane, 1-bromobutane) to differentiate solvent-specific vs. inherent instability.
- Karl Fischer Titration : Quantify residual water in solvents, as H₂O accelerates hydrolysis (t₁/₂ reduced by 40% in wet DMSO vs. dry) .
Basic: What safety protocols are critical when handling this compound?
Answer: Key precautions:
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors (TLV-TWA: 0.1 ppm).
- PPE : Nitrile gloves and goggles prevent skin/eye contact (irritation risk).
- Storage : Under N₂ at 4°C to suppress HBr release. Avoid bases (e.g., NaOH) to prevent elimination reactions.
- Flammability : Cyclopentane derivatives have low flash points (<50°C); keep away from sparks .
Advanced: How does the bromine position in this compound affect catalytic cross-coupling efficiency?
Answer: The 4-bromo position minimizes steric interference in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Kinetic studies show 20% faster oxidative addition (monitored by ¹H NMR) compared to 2-bromo analogs. Ligand screening (e.g., SPhos vs. XPhos) further optimizes yields—SPhos gives 85% yield with arylboronic acids vs. 70% for XPhos. Substrate scope includes aryl and vinyl partners .
Basic: What chromatographic methods separate this compound from reaction byproducts?
Answer:
- Column Chromatography : Silica gel with hexane:ethyl acetate (9:1 → 8:2 gradient). Rf ~0.4 (TLC).
- HPLC : C18 column, 70% acetonitrile/water (retention time: 6.2 min).
- GC : Capillary column (DB-5MS), 120°C ramp (5°C/min), detects impurities <1% .
Advanced: What conformational dynamics of cyclopentane impact the crystallinity of this compound derivatives?
Answer: X-ray crystallography reveals envelope conformations disrupt symmetric packing, reducing melting points (ΔTm = 20–25°C vs. cyclohexane analogs). DSC shows broad endotherms (ΔHfus = 8–10 kJ/mol) due to disordered lattices. Co-crystallization with 18-crown-6 improves order via host-guest interactions .
Advanced: How can computational tools predict regioselectivity in derivatization reactions of this compound?
Answer: DFT-based Fukui indices identify the bromine as the most electrophilic site (f⁺ = 0.12). Machine learning models (e.g., Pistachio reaction database) predict >90% accuracy for SN2 vs. E2 pathways. Transition state modeling (IRC) validates nucleophilic attack at Br over β-H elimination .
Basic: What are the key thermodynamic properties of this compound relevant to reaction design?
Answer: Critical
- Boiling Point : 195–200°C (760 mmHg).
- ΔHvap : 38.5 kJ/mol (from Clausius-Clapeyron plots).
- Solubility : 0.2 g/L in H₂O; miscible with THF, DCM.
- Flammability : Flash point 48°C (Pensky-Martens method).
These parameters inform solvent selection and reflux conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
